molecular formula C13H23BO3 B13631860 2,2,3-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one

2,2,3-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one

Cat. No.: B13631860
M. Wt: 238.13 g/mol
InChI Key: WQSAGWSCNIJHIN-UHFFFAOYSA-N
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Description

2,2,3-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one is a complex organic compound that features a cyclobutanone ring substituted with both methyl groups and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2,2,3-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2,3-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane moiety is particularly reactive, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one is unique due to its combination of a cyclobutanone ring and a dioxaborolane moiety. This structural feature imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C13H23BO3

Molecular Weight

238.13 g/mol

IUPAC Name

2,2,3-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one

InChI

InChI=1S/C13H23BO3/c1-10(2)9(15)8-13(10,7)14-16-11(3,4)12(5,6)17-14/h8H2,1-7H3

InChI Key

WQSAGWSCNIJHIN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC(=O)C2(C)C)C

Origin of Product

United States

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